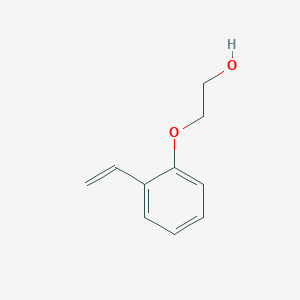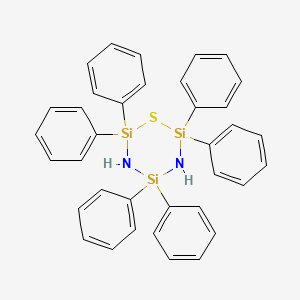![molecular formula C24H18Br2N8 B14505259 1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide CAS No. 62786-34-9](/img/structure/B14505259.png)
1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
The synthesis of 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenylimidazo[1,2-a]pyrimidine with a diazene precursor under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can break the diazene bridge, resulting in the formation of two separate imidazo[1,2-a]pyrimidine units.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide involves its interaction with cellular targets such as DNA and enzymes. The diazene bridge allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular functions. This interaction can trigger apoptosis in cancer cells, making it a promising anticancer agent .
Comparación Con Compuestos Similares
Similar compounds include other imidazo[1,2-a]pyrimidines such as:
- 2-phenylimidazo[1,2-a]pyrimidine
- 1,1’-Diazenediylbis(2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide
Compared to these compounds, 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide exhibits unique properties due to the presence of the phenyl groups and the diazene bridge, which enhance its biological activity and chemical stability.
Propiedades
Número CAS |
62786-34-9 |
|---|---|
Fórmula molecular |
C24H18Br2N8 |
Peso molecular |
578.3 g/mol |
Nombre IUPAC |
bis(2-phenylimidazo[1,2-a]pyrimidin-4-ium-1-yl)diazene;dibromide |
InChI |
InChI=1S/C24H18N8.2BrH/c1-3-9-19(10-4-1)21-17-29-15-7-13-25-23(29)31(21)27-28-32-22(20-11-5-2-6-12-20)18-30-16-8-14-26-24(30)32;;/h1-18H;2*1H/q+2;;/p-2 |
Clave InChI |
MHFCBQGWSVZROF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C2=C[N+]3=CC=CN=C3N2N=NN4C(=C[N+]5=CC=CN=C45)C6=CC=CC=C6.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


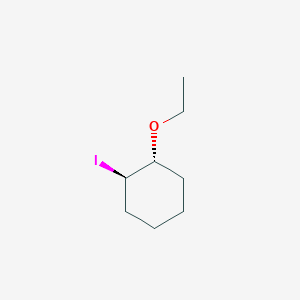
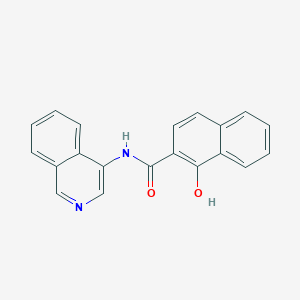
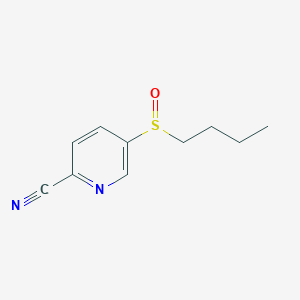
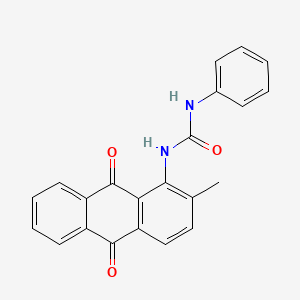
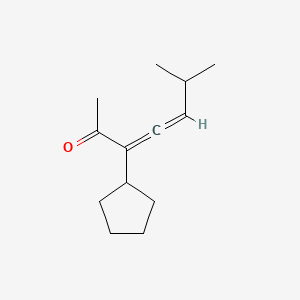
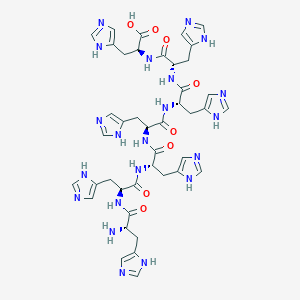
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
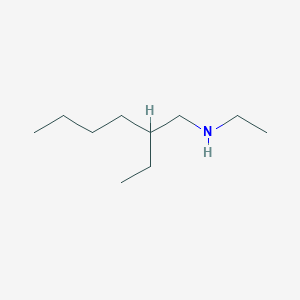
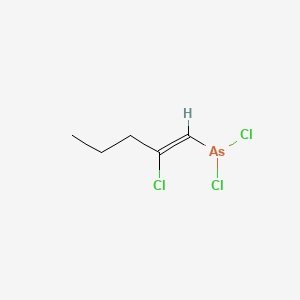
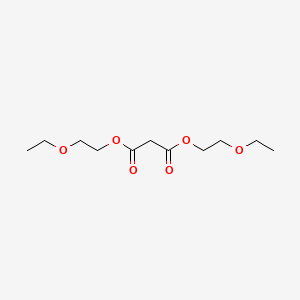
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)

